{3-[(2-Methylbutyl)amino]phenyl}methanol
Description
Contextualization within Benzylic Alcohol and Amine Chemistry
Benzylic alcohols, compounds with a hydroxyl group attached to a carbon adjacent to an aromatic ring, are fundamental building blocks in organic chemistry. libretexts.org The proximity of the aryl group significantly influences the reactivity of the alcohol, making it prone to oxidation to form aldehydes and carboxylic acids, and readily participating in esterification and etherification reactions. libretexts.orgresearchgate.net The benzylic position is also stabilized, which facilitates reactions involving carbocation intermediates. youtube.com
Amines, organic derivatives of ammonia, are defined by the presence of a nitrogen atom with a lone pair of electrons, rendering them nucleophilic and basic. wikipedia.orgchemicalbook.com They are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen. rsc.org Amines are crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers, participating in reactions such as acylation, alkylation, and nucleophilic substitution. rsc.orgnumberanalytics.com
Aminoaryl methanols, such as {3-[(2-Methylbutyl)amino]phenyl}methanol, synergistically combine these features. The molecule possesses the reactive hydroxyl group of a benzylic alcohol and the nucleophilic nitrogen center of a secondary amine, creating a platform for diverse and selective chemical transformations.
Significance of N-Substituted Aminoaryl Methanol (B129727) Scaffolds in Advanced Organic Chemistry
The true synthetic power of aminoaryl methanols is unlocked through N-substitution, where one or both hydrogen atoms on the amino group are replaced by alkyl or aryl groups. These N-substituted scaffolds are of paramount importance in advanced organic chemistry for several reasons.
Firstly, the nature of the N-substituent allows for the fine-tuning of the molecule's electronic and steric properties. This modulation can influence the reactivity of both the amine and the alcohol functional groups, enabling chemists to control reaction outcomes with high precision. Secondly, these scaffolds are prevalent in a multitude of biologically active molecules and pharmaceutical agents. numberanalytics.com The strategic incorporation of an N-substituted aminoaryl methanol core can be a key step in the synthesis of complex target molecules, including potential therapeutics. researchgate.net Their ability to serve as versatile building blocks makes them indispensable in the construction of heterocyclic compounds and other elaborate molecular architectures. beilstein-journals.org
| Functional Group | Reaction Type | Description | General Product |
|---|---|---|---|
| Benzylic Alcohol | Oxidation | Reaction with an oxidizing agent to increase the oxidation state of the benzylic carbon. | Benzaldehyde or Benzoic Acid |
| Benzylic Alcohol | Esterification | Reaction with a carboxylic acid, typically under acidic conditions, to form an ester. libretexts.org | Benzyl (B1604629) Ester |
| Benzylic Alcohol | Nucleophilic Substitution | The hydroxyl group can be protonated and subsequently replaced by a nucleophile. libretexts.org | Benzyl Halide, etc. |
| Secondary Amine | N-Alkylation | Reaction with an alkyl halide to form a tertiary amine. | Tertiary Amine |
| Secondary Amine | Acylation | Reaction with an acyl halide or anhydride (B1165640) to form an amide. rsc.org | Amide |
| Secondary Amine | Reductive Amination | Acts as the nucleophile in reaction with a ketone or aldehyde, followed by reduction. | Tertiary Amine |
Research Focus on this compound
While extensive literature on the specific compound this compound is limited, its structural features suggest clear motivations for its study and predictable reactivity patterns based on established chemical principles.
Rationale for Strategic Investigation
The strategic investigation of this compound is logically driven by its potential as a novel, multifunctional building block for constructing more complex molecules. The rationale for its synthesis and study can be broken down into two key areas:
Exploration of Novel Chemical Space: The unique combination of a meta-substituted amino alcohol with a branched, chiral alkyl group (the 2-methylbutyl moiety contains a stereocenter) provides a scaffold that is not commercially common. Synthesizing such molecules allows chemists to explore new three-dimensional structures and reactivity profiles, which is crucial for discovering molecules with unique properties.
Potential Biological Activity: Many N-substituted aminoaryl structures are key components in pharmaceuticals. For instance, the related compound (methylamino)(phenyl)methanol has been investigated as a fungicide. google.com The introduction of a lipophilic and sterically defined group like 2-methylbutyl could modulate biological activity, making it a candidate for screening in medicinal chemistry and agrochemical research programs.
Influence of the Branched Alkyl Amine Moiety on Reactivity Profiles
The 2-methylbutyl group attached to the nitrogen atom is expected to exert a significant influence on the reactivity of this compound, primarily through steric effects. wikipedia.org Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center. wikipedia.org
The 2-methylbutyl group is bulkier than simple, unbranched alkyl chains like ethyl or propyl. This steric bulk can:
Hinder Reactions at the Nitrogen Center: The accessibility of the nitrogen's lone pair of electrons is reduced. This would likely decrease the rate of reactions where the amine acts as a nucleophile, such as N-alkylation or acylation, compared to a less hindered analogue like {3-[(ethyl)amino]phenyl}methanol. numberanalytics.com
Influence Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the bulky N-substituent can influence the ortho vs. para directing effect of the amino group, potentially favoring substitution at the less hindered C4 and C6 positions over the C2 position.
Affect Reactions at the Hydroxyl Group: While more distant, the bulky substituent can influence the conformational preferences of the entire molecule. This may indirectly affect the accessibility of the benzylic alcohol for reactions like esterification or oxidation, especially with bulky reagents. Studies on sterically crowded benzylic alcohols have shown that bulky groups can significantly alter reaction rates and even mechanistic pathways. researchgate.net
The steric properties of substituents can be compared using parameters like A-values, which measure the conformational preference of a substituent on a cyclohexane (B81311) ring and serve as a general measure of steric demand. wikipedia.org
| Alkyl Group | Structure | A-Value (kcal/mol) | General Comment on Steric Bulk |
|---|---|---|---|
| Methyl | -CH₃ | 1.74 | Low steric hindrance |
| Ethyl | -CH₂CH₃ | 1.79 | Slightly larger than methyl |
| Isopropyl | -CH(CH₃)₂ | 2.21 | Significant steric hindrance (branched) |
| 2-Methylbutyl | -CH₂(CH(CH₃)CH₂CH₃) | ~1.8-2.0 (estimated) | Moderately hindered; comparable to ethyl but with branching further down the chain |
| tert-Butyl | -C(CH₃)₃ | >4.5 | Very high steric hindrance |
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
[3-(2-methylbutylamino)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-3-10(2)8-13-12-6-4-5-11(7-12)9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
IIXFKEZIFQOZAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Aminoaryl Methanols
Detailed Elucidation of Reaction Pathways and Catalytic Cycles
Understanding the step-by-step process by which reactants are converted into products is fundamental to controlling chemical reactions. For aminoaryl methanols, many synthetically useful transformations proceed via catalytic cycles, often employing transition metals like iridium, ruthenium, or manganese. researchgate.net
The formation of C-N bonds using aminoaryl methanols frequently proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.orgresearchgate.net This elegant and atom-economical strategy avoids the pre-functionalization of substrates and typically generates water as the only byproduct. researchgate.net
A general catalytic cycle for an iridium-catalyzed C-N bond formation, such as an N-alkylation reaction, can be proposed as follows:
Dehydrogenation: The catalytic cycle begins with the iridium catalyst abstracting a hydrogen atom from the hydroxyl group and another from the benzylic carbon of the aminoaryl methanol (B129727). This step forms an iridium-hydride species and releases the corresponding aminoaryl aldehyde.
Condensation: The in situ-generated aldehyde then reacts with a nitrogen nucleophile (such as an amine or amide) in a condensation reaction. This step forms a key imine or iminium ion intermediate and releases a molecule of water. beilstein-journals.orgresearchgate.net
Reduction (Hydrogenation): The imine intermediate is then reduced by the iridium-hydride species, which transfers the "borrowed" hydrogen atoms to the C=N double bond. This step forms the final C-N bond of the alkylated product and regenerates the active iridium catalyst, allowing it to re-enter the catalytic cycle. beilstein-journals.orgnih.gov
This type of process, also known as an acceptorless dehydrogenative coupling (ADC), is highly efficient for synthesizing nitrogen-containing heterocycles like quinazolines from 2-aminoaryl methanols. researchgate.net
For C-O bond formation, a similar borrowing hydrogen strategy can be employed, where the in situ-generated aldehyde is trapped by an alcohol nucleophile instead of an amine. Bio-inspired catalytic systems, such as a combination of a Brønsted acid and Zinc triflate (Zn(OTf)₂), have also been shown to facilitate the challenging heterolytic cleavage of the C–O bond in methanol for methylation reactions, providing an alternative pathway that mimics natural enzymatic processes. nih.govresearchgate.net
| Mechanism Type | Catalyst System (Example) | Key Mechanistic Steps | Primary Intermediate | Byproducts |
|---|---|---|---|---|
| Borrowing Hydrogen / Hydrogen Auto-Transfer | Iridium or Ruthenium Complexes | 1. Alcohol Dehydrogenation 2. Condensation with Amine 3. Imine Reduction | Aldehyde, Imine | H₂O |
| Acceptorless Dehydrogenative Coupling (ADC) | Iridium or Cobalt Complexes | 1. Alcohol Dehydrogenation 2. Condensation/Cyclization 3. Aromatization | Aldehyde, Imine | H₂O, H₂ |
Imines and their protonated forms, iminium ions, are widely recognized as critical intermediates in the synthesis of nitrogen-containing compounds. nih.gov Their formation is a pivotal step in the borrowing hydrogen catalytic cycle. After the aminoaryl methanol is oxidized to its corresponding aldehyde, it readily condenses with an amine. This equilibrium-controlled process typically requires the removal of the water byproduct to drive the reaction forward. nih.gov
Computational Chemistry in Mechanistic Studies
Computational chemistry serves as a powerful tool to complement experimental studies, providing detailed, atomistic-level insights into reaction mechanisms that are often difficult to observe directly. nih.govnih.gov Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are invaluable for mapping reaction pathways, characterizing transition states, and understanding the intricate interactions between catalysts and substrates. nih.gov
Density Functional Theory (DFT) is a quantum-chemical method widely used to investigate the electronic structure and energetics of molecules and to map the potential energy surface of a reaction. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT can determine the activation barriers and reaction enthalpies for each elementary step in a proposed catalytic cycle. nih.govresearchgate.net
In the study of reactions involving aminoaryl methanols, DFT has been instrumental in:
Validating Mechanisms: Calculations can corroborate experimentally proposed mechanisms, such as the concerted metalation-deprotonation (CMD) pathway in iridium(III)-catalyzed C-H activation reactions. nih.govresearchgate.net
Comparing Pathways: DFT can be used to compare the energetic feasibility of different potential reaction pathways, helping to identify the most likely mechanism.
Understanding Catalyst Activity: By modeling the reaction with different ligands on the metal center, DFT can help explain trends in catalytic activity and selectivity. For instance, calculations have shown that ligands with a low trans effect can decrease the activation barrier for C-H bond cleavage in certain iridium-catalyzed arylations. nih.gov
Choosing a Functional: The accuracy of DFT results depends heavily on the chosen functional. Studies have systematically assessed various functionals to recommend the most accurate methods for specific reaction types, such as B2-PLYP-D3 and BP86-D3 for iridium-catalyzed hydrogenation. nih.gov
| Reaction Step | Catalyst System/Model | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| C-H Bond Cleavage | Ir(III) Catalyst Model | Not Specified | Relatively low barriers via CMD pathway nih.gov |
| Methanol C-O Cleavage | Brønsted Acid + Zn(OTf)₂ | Not Specified | Synergistic lowering of activation energy nih.govresearchgate.net |
| Isomerization of CH₂I-I | N/A | Not Specified | ~14.4 researchgate.net |
While DFT provides a static, time-independent picture of a reaction pathway, molecular dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic behavior of reacting systems. nih.gov MD simulations track the motions of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and the dynamic nature of catalyst-substrate binding. nih.gov
Although specific MD studies on {3-[(2-Methylbutyl)amino]phenyl}methanol are not prominent, this methodology is generally applied to:
Explore the conformational landscape of flexible catalyst-substrate complexes to identify low-energy binding modes conducive to reaction.
Simulate the diffusion of substrates to the catalyst's active site and the departure of products.
Investigate the role of explicit solvent molecules in stabilizing transition states or participating directly in proton transfer steps. nih.govnih.gov
By simulating the system's trajectory over time, MD can reveal dynamic phenomena that are essential for a complete understanding of the reaction mechanism but are inaccessible through static quantum chemistry calculations alone. ugent.be
In silico studies, encompassing a range of computational techniques, are critical for understanding how a catalyst binds to and activates a substrate like an aminoaryl methanol. nih.gov These studies provide a molecular-level picture of the key interactions that govern the catalytic process.
Using methods like DFT, researchers can build detailed models of the catalyst-substrate complex. researchgate.net Analysis of these models can reveal:
Binding Geometries: The precise three-dimensional arrangement of the substrate relative to the catalyst's active site. For example, in iridium-catalyzed transfer hydrogenation, the formation of an ortho-cyclometalated complex has been identified as a key feature of the active catalyst. acs.org
Interaction Energies: The quantitative strength of the binding between the catalyst and substrate, which can be decomposed into contributions from various forces (e.g., electrostatic, dispersion).
Electronic Effects: How the catalyst alters the electronic properties of the substrate (and vice versa). This can include charge transfer from the substrate's amino group to the metal center or the weakening of the C-H or O-H bonds targeted for cleavage.
Kinetic Studies and Isotope Effects to Confirm Rate-Determining Steps
Detailed Research Findings
A common method to probe the mechanism of alcohol oxidation is through the analysis of the primary kinetic isotope effect (KIE). This is achieved by comparing the rate of reaction of the normal substrate with that of a substrate where a hydrogen atom involved in a key bond-breaking step is replaced by its heavier isotope, deuterium. For the oxidation of benzyl (B1604629) alcohols, this typically involves the use of α,α-dideuteriobenzyl alcohol. A significant primary KIE (typically kH/kD > 2) is indicative of C-H bond cleavage being part of the rate-determining step.
For instance, the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate (PzDC) in dimethyl sulfoxide (B87167) exhibits a substantial primary kinetic isotope effect, with a kH/kD value of 6.61 at 303 K. asianpubs.org This large value strongly suggests that the cleavage of the α-C-H bond is the rate-determining step in this oxidation reaction. Similarly, studies on the oxidation of benzyl-α-d alcohol with various transition metal oxidants have shown temperature-dependent kH/kD values, which can provide further insight into the nature of the transition state, including the possibility of quantum mechanical tunneling of hydrogen. iaea.org
The effect of substituents on the aromatic ring can also provide valuable mechanistic information through the construction of a Hammett plot. This involves correlating the logarithm of the rate constants for a series of substituted benzyl alcohols with the appropriate Hammett substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), gives insight into the electronic demands of the transition state. A negative ρ value indicates the development of positive charge at the reaction center in the transition state, suggesting that electron-donating groups on the aromatic ring will accelerate the reaction. Conversely, a positive ρ value implies the buildup of negative charge.
In the oxidation of para- and meta-substituted benzyl alcohols, a negative reaction constant is often observed, consistent with a mechanism involving hydride transfer from the alcohol to the oxidant in the rate-determining step. This is because electron-donating substituents can stabilize the developing positive charge on the benzylic carbon in the transition state.
Data Tables
The following tables present representative data from kinetic studies on the oxidation of substituted benzyl alcohols, which serve as analogs for understanding the reactivity of aminoaryl methanols like this compound.
Table 1: Primary Kinetic Isotope Effects for the Oxidation of Benzyl Alcohol
| Oxidant | Solvent | Temperature (K) | kH/kD | Reference |
|---|---|---|---|---|
| Pyrazinium Dichromate (PzDC) | DMSO | 303 | 6.61 | asianpubs.org |
| Ethyl Chlorocarbamate (ECC) | Aqueous Acetic Acid | 298 | 5.40 | oup.com |
| Potassium tert-butoxide | - | - | 5.2 | researchgate.net |
Table 2: Hammett Correlation for the Oxidation of Substituted Benzyl Alcohols by Acidified Dichromate
| Substituent (p-X) | k_obs x 10^4 (s^-1) | σ |
|---|---|---|
| OCH3 | 18.5 | -0.27 |
| CH3 | 8.20 | -0.17 |
| H | 5.10 | 0.00 |
| Cl | 2.80 | +0.23 |
| NO2 | 0.45 | +0.78 |
Data adapted from a study on the oxidation of benzyl alcohols by acidified dichromate. orientjchem.org The negative slope of the Hammett plot (log k vs. σ) indicates a positive charge buildup in the transition state.
These data collectively illustrate how kinetic studies and isotope effects can be applied to deduce the rate-determining step in the reactions of aminoaryl methanols. The large primary kinetic isotope effects point to the cleavage of the C-H bond at the carbinol carbon as the slowest step. Furthermore, the correlation of reaction rates with Hammett substituent constants helps to characterize the electronic nature of the transition state, providing a more complete picture of the reaction mechanism.
Advanced Chemical Transformations and Derivatives of Aminoaryl Methanols
Cyclization Reactions to N-Heterocyclic Compounds
Aminoaryl methanols are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These reactions often proceed through dehydrogenative coupling or condensation mechanisms, leading to the formation of fused ring systems.
Quinolines are a significant class of N-heterocyclic compounds with diverse applications in medicinal chemistry and materials science. researchgate.net Dehydrogenative cyclization of α-(2-aminoaryl) alcohols with ketones or secondary alcohols represents a sustainable and atom-economical approach to quinoline (B57606) synthesis. organic-chemistry.org This method often utilizes transition metal catalysts, such as nickel, to facilitate the sequential dehydrogenation and condensation steps. organic-chemistry.org For instance, a nickel-catalyzed process allows for the reaction of both primary and secondary α-2-aminoaryl alcohols with ketones or secondary alcohols to yield a wide array of polysubstituted quinolines. organic-chemistry.org
Another approach involves the cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. acs.orgmdpi.com This method, utilizing readily available Co(OAc)₂·4H₂O, offers an environmentally benign route to quinolines in good to excellent yields under mild, ligand-free conditions. acs.org The reaction of (2-aminophenyl)methanol with acetophenone (B1666503) to produce 2-(p-tolyl)quinoline is a specific example of this transformation. researchgate.net
| Catalyst System | Reactants | Product | Key Features |
|---|---|---|---|
| Nickel Catalyst | α-2-Aminoaryl alcohols and ketones/secondary alcohols | Polysubstituted Quinolines | Sustainable, sequential dehydrogenation and condensation. organic-chemistry.org |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and ketones | Substituted Quinolines | Environmentally benign, mild conditions, ligand-free. acs.org |
| Single-atom iron catalyst | Amino alcohols and ketones/alcohols | Functionalized Quinolines | Outperforms homogeneous and nanocatalyst systems in acceptorless dehydrogenative coupling. |
Quinazolines are another important class of N-heterocycles with significant biological activities. researchgate.net The synthesis of quinazolines from (2-aminophenyl)methanols can be achieved through various catalytic systems. One efficient method involves the iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides. bohrium.com This process, using FeCl₂·4H₂O as the catalyst, is atom-economical and environmentally friendly. bohrium.com
Copper-catalyzed reactions also provide a viable route to quinazolines. For example, a CuCl-catalyzed one-pot tandem multi-component reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate (B79036) (CAN) affords functionalized quinazolines in good to excellent yields. nih.gov Similarly, cobalt catalysts can be employed for the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles to produce quinazoline (B50416) derivatives. acs.org A molecular iodine-catalyzed benzylic sp³ C-H bond amination of 2-aminobenzyl alcohols with benzylamines also yields quinazolines under transition-metal-free and solvent-free conditions, using oxygen as the oxidant. nih.gov
| Catalyst/Reagent | Reactants | Product | Key Features |
|---|---|---|---|
| FeCl₂·4H₂O | (2-Aminophenyl)methanols and benzamides | Quinazolines | Acceptorless dehydrogenative coupling, atom-economical. bohrium.com |
| CuCl/CAN | (2-Aminophenyl)methanols, aldehydes, and CAN | Functionalized Quinazolines | One-pot tandem multi-component reaction. nih.gov |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and nitriles | Quinazoline derivatives | Dehydrogenative cyclization. acs.orgorganic-chemistry.org |
| Molecular Iodine/O₂ | 2-Aminobenzyl alcohols and benzylamines | Quinazolines | Transition-metal-free, solvent-free, green methodology. nih.gov |
The reactivity of aminoaryl methanols extends to the synthesis of a variety of other N-fused heterocycles. Metal-catalyzed dehydrative cyclization under mild conditions can be employed to convert β- or γ-hydroxy amides or thioamides into the corresponding oxazolines and oxazines. pitt.edu The formation of these heterocycles can be influenced by the catalyst and reaction conditions, allowing for diastereocontrol in some cases. pitt.edu The synthesis of saturated N-heterocycles like piperazines, morpholines, and thiomorpholines can be achieved through protocols such as the Silicon Amine Protocol (SLAP), which involves the cyclization of intermediates derived from aldehydes and specialized silicon-containing reagents under photoredox conditions. ethz.ch
Functionalization of the Hydroxyl and Secondary Amine Groups
The hydroxyl and secondary amine groups in compounds like {3-[(2-Methylbutyl)amino]phenyl}methanol are key sites for functionalization. Chemoselective transformation of these groups is crucial for building molecular complexity. nih.gov The hydroxyl group can be converted to other functionalities, such as azides or thiols, which are useful in bioconjugation strategies. nih.gov
The protection of hydroxyl and amine groups is a common strategy in multi-step synthesis. Metal-Organic Frameworks (MOFs) have been explored as heterogeneous catalysts for the chemoselective protection of these functional groups. researchgate.net Derivatization of both amine and hydroxyl groups can also be performed to enhance their analytical detection, for instance, by tagging them with reagents that increase their proton affinity and hydrophobicity for mass spectrometry analysis. nih.govrsc.org
Transformations Involving the Aromatic Moiety
The aromatic ring of aminoaryl methanols is susceptible to various transformations. The methanol-to-aromatics (MTA) process, while not directly starting from aminoaryl methanols, highlights the types of reactions that aromatic rings can undergo, such as dehydrogenation and cyclization to form larger aromatic systems. bohrium.comresearchgate.net The presence of the amino and hydroxyl-methyl substituents on the aromatic ring of this compound influences its reactivity in electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring.
Utilization as Precursors for Complex Architectures
Aminoaryl methanols serve as foundational precursors for the construction of more complex molecular architectures. Their ability to undergo cyclization reactions to form a variety of N-heterocycles is a testament to their utility. nih.gov These heterocyclic scaffolds are central to the development of new pharmaceuticals and functional materials. researchgate.net The functional groups on the aminoaryl methanol (B129727) can be modified to introduce specific properties or to serve as handles for further synthetic transformations, enabling the creation of intricate and functionally diverse molecules.
Ligands in Organometallic Chemistry
Amino alcohols are a well-established class of ligands in coordination and organometallic chemistry. The presence of both a nitrogen (amino) and an oxygen (hydroxyl) donor atom allows them to coordinate with a wide variety of metal centers. Depending on the reaction conditions and the metal's coordination preferences, they can act as monodentate or bidentate ligands. As a bidentate ligand, this compound can form a stable seven-membered chelate ring with a metal center.
A critical feature of this compound is its inherent chirality, derived from the (S)-2-methylbutyl group attached to the nitrogen atom. When this molecule acts as a ligand, it can create a chiral environment around the metal center. This property is of paramount importance in the field of asymmetric catalysis, where such chiral metal complexes are used to catalyze reactions that produce one enantiomer of a product in excess over the other. The specific stereochemistry of the ligand influences the spatial arrangement of the reactants around the catalytic center, thereby directing the stereochemical outcome of the reaction.
While specific organometallic complexes of this compound are not extensively documented in publicly available literature, its structural analogy to other known chiral amino alcohol ligands suggests significant potential. The interplay between its electronic properties, steric hindrance from the bulky side chain, and its chirality makes it a candidate for investigation in catalytic processes such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.
Table 1: Potential Coordination Properties of this compound
| Feature | Description | Potential Application |
| Donor Atoms | Nitrogen (amino group), Oxygen (hydroxyl group) | Coordination with transition metal centers |
| Denticity | Potentially monodentate or bidentate | Formation of stable metal chelates |
| Chirality | Chiral center on the 2-methylbutyl group | Asymmetric catalysis |
| Steric Hindrance | Bulky alkyl group on the nitrogen atom | Influencing selectivity in catalytic reactions |
Building Blocks for Polymeric Systems (e.g., Chiral Polythiophenes)
Chiral conjugated polymers have garnered substantial interest due to their unique chiroptical properties, which are relevant for applications in organic electronics, sensors, and chiroptical switches. Polythiophenes are a prominent class of conjugated polymers, and the introduction of chirality into their structure can lead to the formation of helical supramolecular arrangements with distinct optical activity.
Chirality in polythiophenes is typically introduced by attaching chiral substituents to the thiophene (B33073) monomer unit. Upon polymerization, the interactions between these chiral side chains can force the polymer backbone to adopt a preferred helical conformation (one-handed screw-sense), resulting in a material with strong circular dichroism (CD) signals.
This compound serves as a potential precursor for a chiral monomer. Through chemical modification, this compound could be attached as a side chain to a thiophene ring. For instance, the hydroxyl group could be used as a handle to link the molecule to a functionalized thiophene derivative. Once such a monomer is synthesized, it can be polymerized using established methods, such as oxidative or metal-catalyzed cross-coupling polymerizations. The chiral (S)-2-methylbutyl group would impart the necessary chirality to the resulting polythiophene, influencing its aggregation behavior and chiroptical properties in both solution and the solid state.
Table 2: Potential Role in Chiral Polymer Synthesis
| Step | Description | Compound of Interest | Desired Outcome |
| Monomer Synthesis | Covalent attachment of the chiral molecule to a polymerizable unit. | This compound and a thiophene derivative. | A thiophene monomer bearing a chiral side chain. |
| Polymerization | Linking monomer units to form a long polymer chain. | Chiral thiophene monomer. | A regioregular polythiophene with chiral substituents. |
| Supramolecular Assembly | Self-organization of polymer chains driven by side-chain interactions. | Chiral polythiophene. | Formation of helical structures with distinct chiroptical properties. |
Intermediates in the Preparation of Complex Bioactive Molecules
Chiral amino alcohols are crucial structural motifs found in a vast array of natural products and synthetic pharmaceuticals. They are key intermediates in the synthesis of drugs for various therapeutic areas. The combination of an amine and an alcohol in a specific stereochemical arrangement provides a versatile scaffold for building molecular complexity.
This compound possesses the core features of a valuable synthetic intermediate:
Chirality: The predefined stereocenter in the 2-methylbutyl group can be used to control the stereochemistry of subsequent synthetic steps, which is critical for biological activity.
Functional Groups: The secondary amine and primary alcohol are versatile functional groups that can participate in a wide range of chemical transformations. The amine can be acylated, alkylated, or used in coupling reactions, while the alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions.
Aromatic Ring: The phenyl ring provides a rigid scaffold and can be further functionalized through electrophilic aromatic substitution or other cross-coupling reactions to introduce additional complexity.
This compound can serve as a starting material for multi-step syntheses of complex target molecules. For example, it could be a fragment for the synthesis of novel enzyme inhibitors, receptor agonists or antagonists, or other biologically active compounds where a chiral amine and an aromatic ring are essential for binding and activity. While specific examples of its use are not widely reported, its structure fits the profile of a precursor for developing new chemical entities in medicinal chemistry.
Applications in Chemical Synthesis and Materials Science Research
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis5.2. Advanced Organic Synthesis Reagents and Substrates5.3. Contributions to the Development of Functional Materials and Organic Electronics
Further investigation in specialized, proprietary databases or future research may shed light on the applications of this particular compound. At present, however, there is insufficient information to produce a scientifically accurate and informative article as requested.
Future Research Directions and Emerging Paradigms
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The synthesis of aminoaryl methanols, including {3-[(2-Methylbutyl)amino]phenyl}methanol, is an area ripe for the application of green chemistry principles. A primary focus of future research will be the development of synthetic routes that are not only efficient in terms of yield but also minimize waste and environmental impact. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, will be a central tenet of this research. nih.gov
Traditional methods for the synthesis of N-aryl amino alcohols often involve multi-step processes with poor atom economy, relying on protecting groups and stoichiometric reagents that generate significant waste. nih.gov Future research will likely focus on developing catalytic methods that can construct the this compound framework in a more direct and atom-economical fashion. For instance, borrowing hydrogen or hydrogen autotransfer reactions, where alcohols and amines are coupled with the liberation of water as the only byproduct, represent a highly atom-economical approach.
Moreover, the use of renewable starting materials and environmentally benign solvents will be a key aspect of sustainable synthesis. Research into enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, could provide a green and highly selective route to chiral amino alcohols. syrris.com Visible-light photocatalysis is another emerging area that offers mild and sustainable conditions for the synthesis of amino alcohols. seqens.com
Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Amino Alcohols
| Strategy | Description | Advantages | Disadvantages |
| Traditional Synthesis | Multi-step synthesis involving protecting groups and stoichiometric reagents. | Well-established and versatile. | Poor atom economy, significant waste generation. |
| Catalytic Hydrogenation | Reduction of amides or ketones using metal catalysts. | High yields and selectivity. | Often requires high pressure and temperature. |
| Borrowing Hydrogen | Catalytic coupling of alcohols and amines with water as the only byproduct. | Excellent atom economy, environmentally friendly. | May require precious metal catalysts. |
| Enzymatic Synthesis | Use of enzymes to catalyze specific transformations. | High selectivity, mild reaction conditions, renewable. | Substrate scope can be limited. |
| Photocatalysis | Use of visible light to drive chemical reactions. | Sustainable energy source, mild conditions. | Can require specific photocatalysts. |
Exploration of Undiscovered Reactivities and Selectivities
The bifunctional nature of this compound, containing both an amino and a hydroxyl group, presents a rich playground for the exploration of novel reactivities and selectivities. Future research will likely move beyond the established transformations of these functional groups to uncover new and synthetically useful reactions.
One area of interest is the chemoselective functionalization of the molecule. For example, developing catalytic systems that can selectively oxidize the benzylic alcohol to an aldehyde without affecting the amino group, or vice versa, would be highly valuable. researchgate.net Recent studies have shown that cobalt single-atom catalysts can achieve highly selective oxidation of benzyl (B1604629) alcohol to benzaldehyde, suggesting a potential avenue for future research. mdpi.com
Furthermore, the exploration of novel multicomponent reactions involving aminoaryl methanols could lead to the rapid construction of complex molecular architectures. A transition-metal-free, three-component coupling of aziridines, arynes, and water to produce N-aryl β-amino alcohols has been reported, showcasing the potential for developing new bond-forming strategies. nih.gov The application of such methodologies to this compound could open up new avenues for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Optimization
Retrosynthesis prediction algorithms, powered by machine learning, can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes that may not be apparent to a human chemist. aurigeneservices.com These tools can help in identifying the most atom-economical and sustainable pathways to the target molecule.
Furthermore, machine learning models can be trained to predict the outcome of chemical reactions with high accuracy, enabling the in silico optimization of reaction parameters such as temperature, solvent, and catalyst loading. google.com This can significantly reduce the number of experiments required, saving time and resources. For example, ML models can be used to predict which ligands are most likely to be successful in a catalytic C-N coupling reaction, a key step in the synthesis of many N-aryl compounds. seqens.com
Table 2: Applications of AI and Machine Learning in the Synthesis of this compound
| Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms propose synthetic routes based on known chemical reactions. | Discovery of novel and more efficient synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the yield and selectivity of a reaction under different conditions. | Faster optimization of reaction conditions with fewer experiments. |
| Catalyst Design | Computational tools are used to design and engineer enzymes or chemical catalysts with improved activity and selectivity. | Development of highly efficient and selective catalysts for specific transformations. |
| Process Optimization | AI algorithms are used to optimize the entire manufacturing process for efficiency and sustainability. | Reduced cost and environmental impact of chemical production. |
Design of Next-Generation Catalytic Systems for Aminoaryl Methanol (B129727) Transformations
Catalysis is at the heart of modern organic synthesis, and the development of next-generation catalytic systems will be crucial for unlocking the full potential of this compound and related compounds. Future research will focus on the design of catalysts that are not only highly active and selective but also sustainable and cost-effective.
In the realm of asymmetric synthesis, the development of novel chiral catalysts for the enantioselective synthesis of amino alcohols is a major goal. Recently, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed for the synthesis of chiral β-amino alcohols. syrris.com The application of such innovative catalytic systems could provide access to enantiomerically pure forms of this compound, which is often crucial for pharmaceutical applications.
Biocatalysis is another area with immense potential. Engineered enzymes, such as amine dehydrogenases and transaminases, can catalyze the synthesis of chiral amino alcohols with high stereoselectivity under mild, aqueous conditions. acs.orggoogle.com Future research could focus on developing bespoke enzymes specifically for the synthesis and transformation of this compound.
Furthermore, the development of novel heterogeneous catalysts will be important for improving the sustainability of chemical processes. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the scalable synthesis of fine chemicals and pharmaceuticals. seqens.com For the production of this compound, particularly on an industrial scale, flow chemistry presents a promising paradigm.
The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. aurigeneservices.com The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, further enhancing reaction efficiency. researchgate.net
Table 3: Comparison of Batch and Flow Chemistry for the Synthesis of Amino Alcohols
| Feature | Batch Chemistry | Flow Chemistry |
| Process Type | Discontinuous | Continuous |
| Scalability | Often requires re-optimization | Scalable by time or parallelization |
| Heat and Mass Transfer | Limited | Excellent |
| Safety | Can be challenging for hazardous reactions | Enhanced safety due to small reaction volumes |
| Process Control | Less precise | Precise control over reaction parameters |
| Multi-step Synthesis | Requires isolation of intermediates | Enables telescoped synthesis |
Q & A
Q. What are the standard synthetic routes for {3-[(2-Methylbutyl)amino]phenyl}methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-aminophenylmethanol with 2-methylbutyl halides under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (DMF or THF) at 60–80°C yields the target compound . Optimizing stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and using catalysts like DIPEA can enhance yields to >75%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The benzylic -CH₂OH group appears as a triplet at δ ~4.5 ppm (¹H) and δ ~65 ppm (¹³C). The 2-methylbutylamino moiety shows characteristic methyl resonances (δ 0.8–1.0 ppm) and NH proton signals (δ ~2.5 ppm, broad) .
- FT-IR : Hydroxyl (-OH) stretches at 3300–3500 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹ confirm functional groups .
- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺ at m/z ~208) validate purity and molecular weight .
Q. What are the key solubility and stability parameters for storing this compound?
- Methodological Answer : The compound is soluble in polar solvents (ethanol, DMSO) but poorly in water. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the benzylic alcohol. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the amination step?
- Methodological Answer : Low yields often stem from steric hindrance at the aromatic amine site. Strategies include:
- Using bulky bases (e.g., DBU) to deprotonate the amine and enhance nucleophilicity .
- Employing microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .
- Switching to a two-step protocol: Protect the -OH group (e.g., as a TBS ether), perform amination, then deprotect .
Q. How can contradictions in biological activity data across structural analogs be resolved?
- Methodological Answer : Discrepancies arise from differences in substituent electronic effects or stereochemistry. For example:
| Analog | Substituent Position | LogP | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| (2-Aminomethyl)phenylmethanol | ortho | 1.2 | 12.3 | |
| (4-Aminomethyl)phenylmethanol | para | 1.5 | 8.7 |
- Use QSAR models to correlate substituent position with activity. Validate via enzyme inhibition assays (e.g., CYP450 isoforms) .
Q. What in silico methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against GPCRs or kinases using PDB structures (e.g., 5HT₂A receptor: PDB ID 6WGT). Focus on hydrogen bonding with the -OH/NH groups and hydrophobic interactions with the 2-methylbutyl chain .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Calculate binding free energy (MM-PBSA) to rank affinity .
Q. How can discrepancies between HPLC and NMR purity assessments be addressed?
- Methodological Answer :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities <0.1%. Calibrate with certified reference standards .
- NMR : Integrate impurity peaks (e.g., residual solvents) and apply ¹H qNMR with internal standards (e.g., maleic acid) for quantification .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Variable substituents : Synthesize analogs with varying alkyl chain lengths (e.g., 2-methylpropyl vs. 2-methylbutyl) .
- Functional group modifications : Replace -OH with -OAc or -OTf to assess hydrogen bonding’s role .
- Assay selection : Use orthogonal assays (e.g., radioligand binding + functional cAMP assays) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
